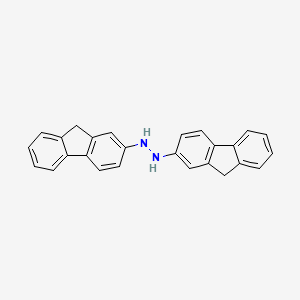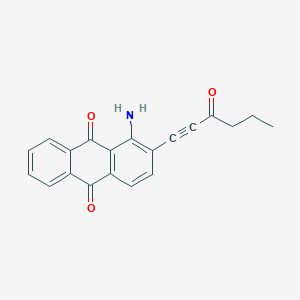
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of anthracene-based derivatives often involves cross-coupling reactions. For instance, the Suzuki or Sonogashira cross-coupling reactions are commonly used to introduce various substituents at the 9 and 10 positions of the anthracene core . These reactions typically require palladium catalysts and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of anthracene derivatives can involve gas-phase oxidation or liquid-phase oxidation methods. In the gas-phase method, anthracene is vaporized and mixed with air, then oxidized in the presence of a vanadium pentoxide catalyst at around 389°C . The liquid-phase method involves dissolving anthracene in a solvent like trichlorobenzene, followed by oxidation with nitric acid at controlled temperatures .
化学反应分析
Types of Reactions
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while reduction can produce hydroquinones.
科学研究应用
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione has several scientific research applications:
作用机制
The mechanism of action of 1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit key enzymes involved in cellular processes, contributing to its potential anticancer activity .
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission with a high quantum yield.
属性
CAS 编号 |
159971-58-1 |
|---|---|
分子式 |
C20H15NO3 |
分子量 |
317.3 g/mol |
IUPAC 名称 |
1-amino-2-(3-oxohex-1-ynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H15NO3/c1-2-5-13(22)10-8-12-9-11-16-17(18(12)21)20(24)15-7-4-3-6-14(15)19(16)23/h3-4,6-7,9,11H,2,5,21H2,1H3 |
InChI 键 |
KFRODYRHFGPJMV-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C#CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


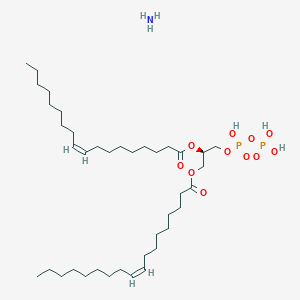
![5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13142673.png)
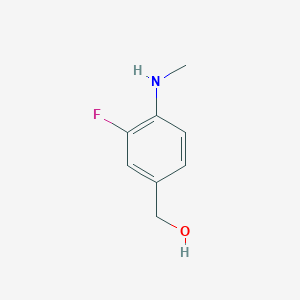

![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)
![7-Bromobenzo[b]thiophen-3-amine](/img/structure/B13142692.png)
![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)


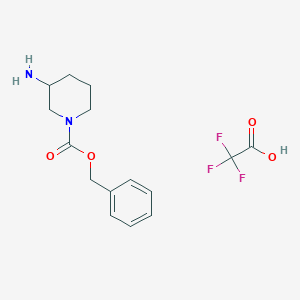
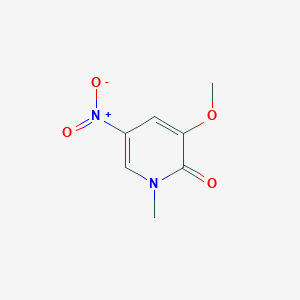
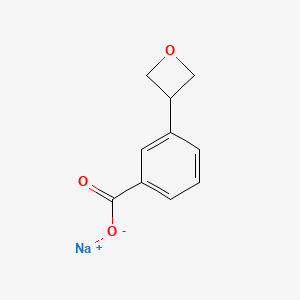
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)
